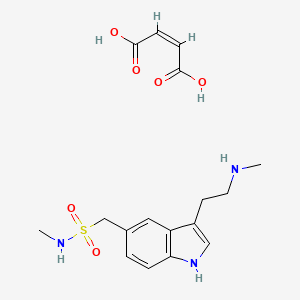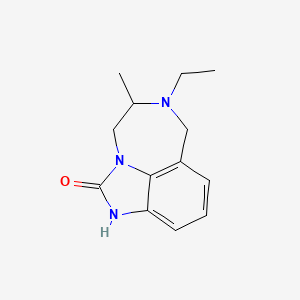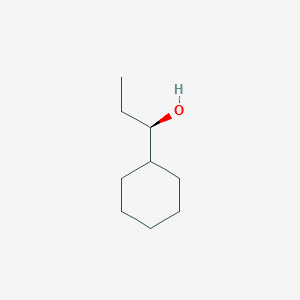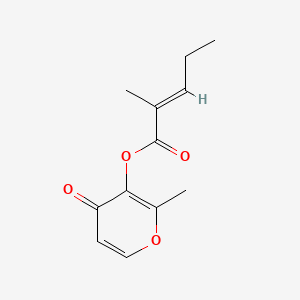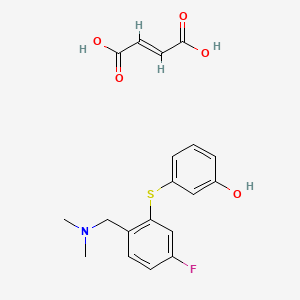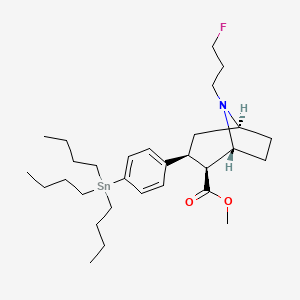
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 2nd and 4th positions on the benzodiazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Halogen-substituted benzodiazepines.
Applications De Recherche Scientifique
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The compound exerts its effects by binding to benzodiazepine binding sites on GABA (A) receptor complexes within the central nervous system. This binding enhances the inhibitory effects of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the limbic system and reticular formation, which are involved in regulating emotions and consciousness .
Comparaison Avec Des Composés Similaires
Chlordiazepoxide: Known for its anxiolytic properties.
Diazepam: Widely used for its sedative and muscle relaxant effects.
Clonazepam: Effective in treating seizures and panic disorders
Uniqueness: 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chlorine and methyl groups contribute to its binding affinity and selectivity for certain GABA (A) receptor subtypes, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
3512-91-2 |
|---|---|
Formule moléculaire |
C11H11ClN2 |
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-4,6H,5H2,1-2H3 |
Clé InChI |
UFUVNNOKYSZHJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)Cl)N=C(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


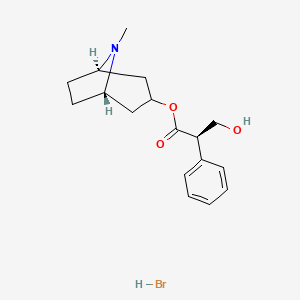
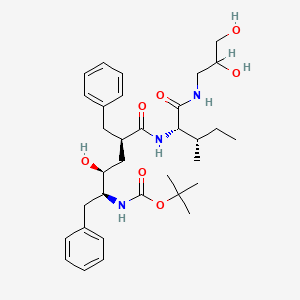
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
